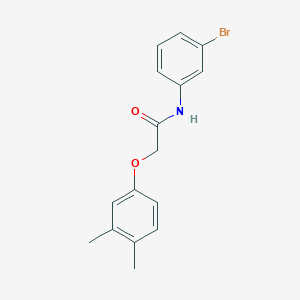
4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate is a specialized chemical that has garnered attention due to its potential applications in materials science, polymer chemistry, and possibly in the synthesis of complex organic molecules. Its structure implies reactivity conducive to polymerization and could play a role in synthesizing novel materials with unique properties.
Synthesis Analysis
The synthesis of compounds related to 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate involves the reaction of chlorophenol with acryloyl chloride in the presence of triethylamine in an ethyl acetate solution, similar to the preparation of 4-Chlorophenyl acrylate. This process is indicative of the potential synthesis pathway for the compound , utilizing free radical polymerization techniques for polymer synthesis (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Molecular Structure Analysis
The molecular structure and crystalline forms of related compounds have been extensively studied, providing insights into the behavior and properties of similar acrylate compounds. For example, the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile have been characterized, offering potential parallels in analyzing the molecular structure of 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate (Shinkre et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving acrylate compounds, including polymerization and copolymerization, reveal the reactive nature of these chemicals. The reactivity ratios and thermal properties of copolymers derived from acrylates have been thoroughly investigated, highlighting the potential for creating materials with tailored properties through the manipulation of chemical structures and reaction conditions (Thamizharasi et al., 1999).
Physical Properties Analysis
Acrylate compounds demonstrate a range of physical properties, including thermal stability, which can be significantly influenced by the specific chemical structure and the presence of functional groups such as chloro and methoxy groups. The inclusion of chlorophenyl groups, for instance, has been shown to enhance the thermal stability of copolymers, suggesting that 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate might exhibit similar enhancements in thermal properties (Thamizharasi et al., 1999).
Chemical Properties Analysis
The chemical properties of acrylate-related compounds, such as their reactivity in polymerization reactions and the formation of copolymers with unique properties, are crucial for understanding the potential applications of 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate. Research into the copolymerization of chlorophenyl acrylate with methyl acrylate provides a foundation for predicting the behavior of similar compounds in chemical reactions and their potential utility in developing new materials (Thamizharasi et al., 1999).
科学的研究の応用
1. Polymer Synthesis and Copolymerization
4-Chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate has been explored in the synthesis of various polymers and copolymers. For instance, studies have reported on the synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, where variants of chlorophenoxy groups were used (Whelpley et al., 2022) (Whelpley et al., 2022). Additionally, research on the synthesis and styrene copolymerization of novel ring-substituted isobutyl phenylcyanoacrylates has demonstrated the application of these compounds in creating diverse copolymers (Abuelroos et al., 2020) (Abuelroos et al., 2020).
2. Characterization and Applications in Leather Industry
4-Chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate has been used in the synthesis of specific acrylates like 4-Chlorophenyl acrylate, which have applications in the leather industry. For example, the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate has been studied for potential use as binders in leather top coats and base coats (Thamizharasi et al., 1999) (Thamizharasi et al., 1999).
3. Corrosion Inhibition
Research on the corrosion inhibition properties of various photo-cross-linkable polymers, including derivatives of chlorophenyl acrylates, has shown their effectiveness in protecting metal surfaces. These polymers act as mixed-type inhibitors, demonstrating significant efficiency in corrosion control (Baskar et al., 2014) (Baskar et al., 2014).
4. Photoreactive Polymer Research
The photoreactivity of polymers containing chlorophenyl acrylate derivatives has been a subject of study. The synthesis and characterization of polymers with photoreactive side chains, including chlorophenyl acrylate structures, have been explored for applications in various fields such as coatings and adhesives (Kawatsuki et al., 1997) (Kawatsuki et al., 1997).
5. Application in Photovoltaics
Studies on molecular engineering of organic sensitizers for solar cell applications have shown the potential use of chlorophenyl acrylate derivatives. These compounds, when engineered at a molecular level, can enhance the efficiency of solar cells by improving photon to current conversion efficiency (Kim et al., 2006) (Kim et al., 2006).
特性
IUPAC Name |
(4-chloro-2-methylphenyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-12-10-14(19)6-8-15(12)23-18(20)9-5-13-4-7-16(21-2)17(11-13)22-3/h4-11H,1-3H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKVLNNWPXKFS-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-2-methylphenyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)
![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)
![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)

![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)
![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)